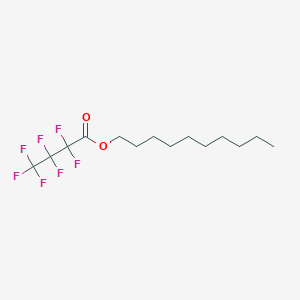
beta-L-galactose 1-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-L-galactose 1-phosphate: is a compound with the chemical formula C6H13O9P . It is a derivative of L-galactose, where a phosphate group is attached to the first carbon atom of the sugar molecule. This compound plays a significant role in various biological processes, particularly in the metabolism of galactose.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Beta-L-galactose 1-phosphate can be synthesized through enzymatic methods. One common approach involves the use of galactokinase , an enzyme that catalyzes the phosphorylation of L-galactose to produce this compound . The reaction typically requires ATP as a phosphate donor and occurs under mild conditions.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce galactokinase, which then converts L-galactose to this compound .
Análisis De Reacciones Químicas
Types of Reactions: Beta-L-galactose 1-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce galactonic acid derivatives.
Reduction: Reduction reactions can convert it into sugar alcohols.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Galactonic acid derivatives.
Reduction: Sugar alcohols such as galactitol.
Substitution: Various alkylated galactose derivatives.
Aplicaciones Científicas De Investigación
Beta-L-galactose 1-phosphate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycoconjugates.
Medicine: Research on this compound contributes to understanding and developing treatments for metabolic diseases.
Industry: It is used in the production of bioactive compounds and as a substrate in enzymatic assays.
Mecanismo De Acción
Beta-L-galactose 1-phosphate exerts its effects primarily through its role in the Leloir pathway , a metabolic pathway for the conversion of galactose to glucose-1-phosphate . The key enzyme involved is galactokinase , which phosphorylates L-galactose to form this compound. This compound then undergoes further enzymatic reactions to produce glucose-1-phosphate, which can enter glycolysis or glycogenesis pathways.
Comparación Con Compuestos Similares
Beta-D-galactose 1-phosphate: An enantiomer of beta-L-galactose 1-phosphate with similar chemical properties but different biological roles.
Alpha-L-galactose 1-phosphate: Another isomer with the phosphate group in the alpha configuration.
Galactose: The parent sugar molecule without the phosphate group.
Uniqueness: this compound is unique due to its specific configuration and role in the Leloir pathway. Its ability to be phosphorylated by galactokinase and participate in galactose metabolism distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C6H13O9P |
|---|---|
Peso molecular |
260.14 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3+,4+,5-,6+/m0/s1 |
Clave InChI |
HXXFSFRBOHSIMQ-SXUWKVJYSA-N |
SMILES isomérico |
C([C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


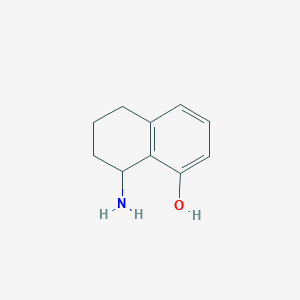
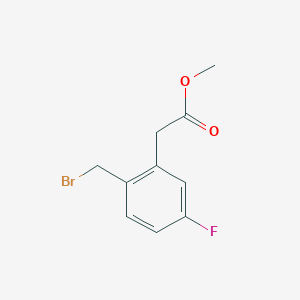

![1-Bicyclo[1.1.1]pentanylmethanediol](/img/structure/B12843552.png)
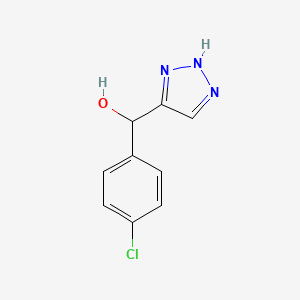
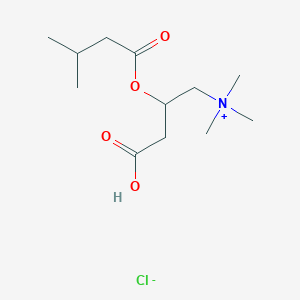
![2,9-Diazaspiro[5.5]undecan-3-one](/img/structure/B12843571.png)
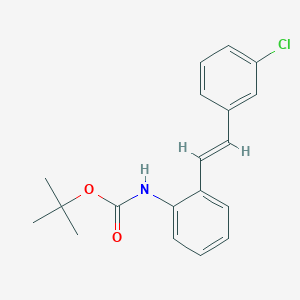
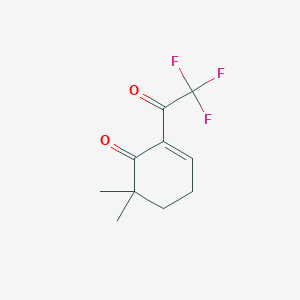
![[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] 3-(trifluoromethyl)benzoate](/img/structure/B12843581.png)

![5-(Piperazin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B12843608.png)
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B12843617.png)
